molecular formula C13H22MgNO10+ B15198848 magnesium;3-carboxy-3-hydroxypentanedioate;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium

magnesium;3-carboxy-3-hydroxypentanedioate;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium

Katalognummer: B15198848
Molekulargewicht: 376.62 g/mol
InChI-Schlüssel: ZJHYPNORKBZNRY-ILKKLZGPSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Magnesium;3-carboxy-3-hydroxypentanedioate;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium is a complex compound that plays a significant role in various biological and chemical processes. It is a magnesium salt composed of magnesium and dibasic citrate ions in a 1:1 ratio . This compound is known for its applications in food, medicine, and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;3-carboxy-3-hydroxypentanedioate;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium typically involves the reaction of magnesium oxide or magnesium hydroxide with citric acid. The reaction is carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions where magnesium carbonate or magnesium hydroxide is reacted with citric acid under controlled conditions. The reaction mixture is then filtered, and the filtrate is concentrated to yield the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Magnesium;3-carboxy-3-hydroxypentanedioate;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different carboxylic acids, while substitution reactions can produce various substituted derivatives .

Wirkmechanismus

The mechanism of action of magnesium;3-carboxy-3-hydroxypentanedioate;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium involves its interaction with various molecular targets and pathways. In biological systems, it acts as a cofactor for several enzymes and plays a crucial role in energy production and metabolic processes . The compound’s effects are mediated through its ability to bind to specific receptors and modulate their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Magnesium;3-carboxy-3-hydroxypentanedioate;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium is unique due to its specific molecular structure and the presence of the trimethylazanium group. This gives it distinct chemical and biological properties compared to other magnesium citrate derivatives .

Eigenschaften

Molekularformel

C13H22MgNO10+

Molekulargewicht

376.62 g/mol

IUPAC-Name

magnesium;3-carboxy-3-hydroxypentanedioate;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium

InChI

InChI=1S/C7H15NO3.C6H8O7.Mg/c1-8(2,3)5-6(9)4-7(10)11;7-3(8)1-6(13,5(11)12)2-4(9)10;/h6,9H,4-5H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;;+2/p-1/t6-;;/m0../s1

InChI-Schlüssel

ZJHYPNORKBZNRY-ILKKLZGPSA-M

Isomerische SMILES

C[N+](C)(C)C[C@H](CC(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[Mg+2]

Kanonische SMILES

C[N+](C)(C)CC(CC(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[Mg+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.